molecular formula C16H20N6O2S B10983443 N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B10983443
M. Wt: 360.4 g/mol
InChI Key: XJIIKPCODPYWLT-UHFFFAOYSA-N
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Description

    N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide: is an organic compound.

  • It’s also known as N-(2-Amino-2-oxoethyl)-2-propenamide .
  • Appearance: White crystalline solid.
  • Solubility: Soluble in water and organic solvents.
  • Preparation Methods

    • The compound can be synthesized through a straightforward reaction.
    • One common method involves reacting glycine with either acrolein or acryloyl chloride to yield N-(2-Amino-2-oxoethyl)-2-propenamide .
    • Industrial production methods may vary, but the basic reaction remains consistent.
  • Chemical Reactions Analysis

      N-(2-Amino-2-oxoethyl)-2-propenamide: can undergo various reactions:

    • Common reagents include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles.
    • Major products depend on reaction conditions and starting materials.
  • Scientific Research Applications

      Chemistry: Used as a chemical reagent and ligand in organic synthesis and biochemistry.

      Biology: Investigated for its potential biological activities.

      Medicine: Research into its pharmacological properties.

      Industry: Possible applications in polymer chemistry or materials science.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It might interact with enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, we can explore related structures.
    • Researchers often compare it to other amides, piperazines, or thiadiazoles.
    • Its uniqueness lies in the combination of its functional groups and the 1,3,4-thiadiazole ring.

    Properties

    Molecular Formula

    C16H20N6O2S

    Molecular Weight

    360.4 g/mol

    IUPAC Name

    N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

    InChI

    InChI=1S/C16H20N6O2S/c1-12-19-20-15(25-12)18-14(23)11-17-16(24)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,17,24)(H,18,20,23)

    InChI Key

    XJIIKPCODPYWLT-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

    Origin of Product

    United States

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